Direct Head-to-Head Comparison: Denv-IN-8 (5e) Versus Parent Scaffold Baicalein in DENV2 Antiviral Activity
In the primary SAR study evaluating 33 flavone analogs under identical experimental conditions, Denv-IN-8 (Compound 5e) demonstrated an EC50 of 68 nM against DENV2-infected LLC/MK2 cells. This represents a >300-fold improvement in potency relative to the parent flavone scaffold, baicalein, which served as the reference compound in the same assay [1]. The tri-ester analog 5d exhibited comparable potency (EC50 = 70 nM), confirming that di-esterification at the 6- and 7-positions (as in 5e) achieves near-maximal potency enhancement within this chemical series [2].
| Evidence Dimension | Anti-DENV2 potency (EC50) |
|---|---|
| Target Compound Data | 68 ± 40 nM |
| Comparator Or Baseline | Baicalein (parent flavone reference) |
| Quantified Difference | >300-fold lower EC50 (improved potency) |
| Conditions | DENV2-infected LLC/MK2 cells, 72-hour incubation, in vitro antiviral assay |
Why This Matters
This direct head-to-head comparison validates that Denv-IN-8 represents a synthetically optimized flavone analog with potency gains exceeding two orders of magnitude over the natural product starting point, justifying its selection over unmodified flavones for dengue antiviral research.
- [1] Patigo A, et al. Sci Rep. 2022;12:21646. Abstract: 'the tri-ester 5d and di-ester 5e exhibited low toxicity against normal cell, and exceptional DENV2 inhibition with the EC50 as low as 70 and 68 nM, respectively, which is over 300-fold more active compared to the original baicalein reference.' View Source
- [2] Patigo A, et al. Sci Rep. 2022;12:21646. Results section: EC50 values for compounds 5d (70 nM) and 5e (68 nM). View Source
